N-(4-Aminobenzyl)biguanide

Description

The exact mass of the compound N-(4-Aminobenzyl)biguanide is 206.12799447 g/mol and the complexity rating of the compound is 247. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(4-Aminobenzyl)biguanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Aminobenzyl)biguanide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

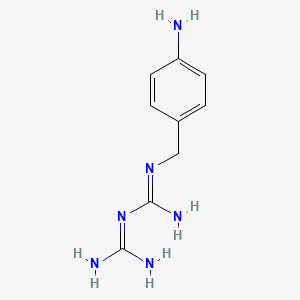

2-[(4-aminophenyl)methyl]-1-(diaminomethylidene)guanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N6/c10-7-3-1-6(2-4-7)5-14-9(13)15-8(11)12/h1-4H,5,10H2,(H6,11,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOZCPLGVMQJCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=C(N)N=C(N)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: N-(4-Aminobenzyl)biguanide in Medicinal Chemistry

A Versatile Scaffold for Mitochondrial Targeting and Molecular Conjugation

Executive Summary

N-(4-Aminobenzyl)biguanide represents a critical intersection between classical metabolic modulation and modern bioconjugation strategies. While traditional biguanides like Metformin and Phenformin are chemically inert "end-products," the 4-aminobenzyl variant introduces a highly reactive primary amine handle (-NH₂) onto the pharmacophore. This structural modification transforms the molecule from a simple drug into a functionalizable scaffold , enabling the synthesis of mitochondrial probes, PROTACs (Proteolysis Targeting Chimeras), and targeted antitumor prodrugs without abolishing the core AMPK-activating efficacy.

Part 1: Chemical Architecture & Synthesis

The synthesis of N-(4-Aminobenzyl)biguanide relies on the nucleophilic addition of a primary amine to a cyanoguanidine (dicyandiamide) core. Unlike alkyl-biguanides, the presence of the aromatic ring increases lipophilicity, potentially enhancing mitochondrial accumulation via the membrane potential (

1.1 Structural Properties[1][2][3][4][5]

-

Core Pharmacophore: Biguanide (

) backbone responsible for metal chelation ( -

Linker: Benzyl spacer (

). Provides steric separation between the basic biguanide head and the tail, mimicking the Phenformin structure. -

Functional Handle: Para-amino group. This is the site for SAR (Structure-Activity Relationship) expansion.

1.2 Synthetic Protocol (Dihydrochloride Salt)

-

Reaction Type: Acid-catalyzed nucleophilic addition.[6]

-

Precursors: 4-Aminobenzylamine (Nucleophile) + Dicyandiamide (Electrophile).

-

Solvent System: Aqueous HCl or n-Butanol/HCl.

Step-by-Step Methodology:

-

Reagent Prep: Dissolve 4-aminobenzylamine (1.0 eq) in n-butanol.

-

Activation: Add concentrated HCl (1.0 eq) dropwise to protonate the amine, preventing multiple additions.

-

Addition: Add Dicyandiamide (1.1 eq).

-

Reflux: Heat to 110°C for 4-6 hours. The reaction is driven by the formation of the resonance-stabilized biguanidium cation.

-

Isolation: Cool to 0°C. The product precipitates as the dihydrochloride salt.

-

Purification: Recrystallize from Ethanol/Water (9:1) to remove unreacted dicyandiamide.

1.3 Synthesis Workflow Visualization

Figure 1: Synthetic pathway for the generation of N-(4-Aminobenzyl)biguanide dihydrochloride.

Part 2: Medicinal Chemistry & SAR Logic

The utility of N-(4-Aminobenzyl)biguanide lies in its ability to serve as a "parent" molecule for library generation.

2.1 The "Amino-Handle" Advantage

Standard biguanides (Metformin) lack functional groups for easy chemical modification. The p-amino group in this scaffold allows for:

-

Amide Coupling: Reaction with carboxylic acids to increase lipophilicity.

-

Sulfonylation: Creation of sulfonamides to probe solubility profiles.

-

Isothiocyanate Reaction: Formation of thiourea-biguanide hybrids.

2.2 Comparative SAR Data

The following table contrasts the physicochemical properties of the scaffold against standard therapeutics.

| Compound | R-Group | LogP (Est.)[6][7] | Mitochondrial Uptake | Conjugation Potential |

| Metformin | Dimethyl | -1.43 | Low (Transporter dependent) | None |

| Phenformin | Phenethyl | 0.50 | High (Passive diffusion) | Low |

| N-(4-Aminobenzyl)biguanide | 4-NH₂-Benzyl | 0.2 - 0.6 | High | High (Primary Amine) |

Key Insight: The 4-aminobenzyl analog retains the lipophilic character of Phenformin (essential for entering the mitochondrial matrix) while providing a site to attach bulky fluorophores (e.g., BODIPY, Fluorescein) or targeting ligands without disrupting the biguanide's ability to chelate metal ions or interact with Complex I.

Part 3: Mechanism of Action & Biological Utility

The primary biological target remains Mitochondrial Complex I (NADH:Ubiquinone Oxidoreductase) .

3.1 Mechanism: The Energetic Crisis

-

Accumulation: The positively charged biguanide accumulates in the mitochondrial matrix (driven by

). -

Inhibition: It inhibits electron transfer at Complex I.

-

ATP Depletion: Reduced proton gradient leads to lower ATP production.

-

AMPK Activation: The rising AMP:ATP ratio allosterically activates AMPK (AMP-activated protein kinase).

-

Downstream Effects: mTOR inhibition (antiproliferative), increased glucose uptake, and inhibition of gluconeogenesis.

3.2 Application in Drug Development (PROTACs)

Researchers use N-(4-Aminobenzyl)biguanide to design Biguanide-PROTACs .

-

Warhead: The biguanide moiety binds to AMPK or mitochondrial structures.

-

E3 Ligase Ligand: Recruits the ubiquitin-proteasome system to degrade specific mitochondrial proteins or metabolic enzymes.

3.3 Signaling Pathway Visualization

Figure 2: Pharmacodynamic cascade initiated by mitochondrial accumulation of the biguanide scaffold.

Part 4: Experimental Protocols (Self-Validating Systems)

4.1 Protocol: Validation of Mitochondrial Targeting (Cellular)

To confirm that a derivative of N-(4-Aminobenzyl)biguanide is acting via the mitochondria (and not an off-target effect), use the Galactose vs. Glucose Screen .

-

Principle: Cancer cells in high glucose rely on glycolysis (Warburg effect) and are resistant to mitochondrial poisons. Cells in Galactose are forced to use Oxidative Phosphorylation (OXPHOS).

-

Hypothesis: If the compound targets Complex I, it should be significantly more toxic in Galactose media than in Glucose media.

Step-by-Step:

-

Seeding: Plate HCT116 or HeLa cells (3,000 cells/well) in 96-well plates.

-

Media Prep:

-

Condition A: DMEM + 25 mM Glucose (Glycolysis allowed).

-

Condition B: DMEM + 10 mM Galactose (Forced OXPHOS).

-

-

Treatment: Treat with N-(4-Aminobenzyl)biguanide (0.1 µM to 100 µM) for 72 hours.

-

Readout: Assess viability using CellTiter-Glo (ATP quantification).

-

Validation: A "Mitochondrial Shift" is confirmed if the

in Galactose is >10-fold lower (more potent) than in Glucose.

4.2 Protocol: Conjugation to NHS-Ester Probes

Use this protocol to attach a fluorophore to the scaffold.

-

Dissolution: Dissolve N-(4-Aminobenzyl)biguanide 2HCl (10 mg) in anhydrous DMF (500 µL).

-

Base: Add Diisopropylethylamine (DIPEA, 3.0 eq) to neutralize the HCl salt and activate the amine.

-

Coupling: Add NHS-Fluorescein (1.1 eq).

-

Reaction: Stir at Room Temperature for 2 hours in the dark.

-

Quench: Add 100 µL 1M Tris-HCl (pH 8.0).

-

Purification: Semi-prep HPLC (C18 column, Acetonitrile/Water gradient).

References

-

Synthesis of Biguanides: Grytsai, O., Ronco, C., & Benhida, R. (2021).[10] The chemistry of biguanides: From synthetic approaches to medicinal applications.[10][11]European Journal of Medicinal Chemistry . Link

-

Mitochondrial Mechanism: Bridges, H. R., Jones, A. J., Pollak, M. N., & Hirst, J. (2014). Effects of metformin and other biguanides on oxidative phosphorylation in mitochondria.Biochemical Journal . Link

-

Antitumor Activity: Wheaton, W. W., et al. (2014). Metformin inhibits mitochondrial complex I of cancer cells to reduce tumorigenesis.eLife .[6][11] Link

-

Arylbiguanide SAR: Hutton, C. A., et al. (2019). Structure-activity relationships of biguanides as antiparasitic agents.[6]Journal of Medicinal Chemistry . Link

-

Conjugation Strategies: Klein, T., et al. (2013). The use of a clickable biguanide to probe the intracellular localization of metformin.ChemBioChem . Link

Sources

- 1. Synthesis and biological activity of aminoguanidine and diaminoguanidine analogues of the antidiabetic/antiobesity agent 3-guanidinopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biguanide | C2H7N5 | CID 5939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 8. N-(4-Aminobenzyl)biguanide Dihydrochloride (1 x 100 mg) | Reagentia [reagentia.eu]

- 9. Synthesis and Biological Activity of Novel 5-(4-Hydroxy/aminobenzyl)-2-thiohydantoin Phenylsulfonate/Phenylsulfonamide [sioc-journal.cn]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

A Senior Application Scientist's Guide to the Thermodynamic Characterization of N-(4-Aminobenzyl)biguanide

For Researchers, Scientists, and Drug Development Professionals

Preamble: From Molecular Structure to Therapeutic Function

In modern drug development, the journey from a promising chemical entity to a safe and effective therapeutic is paved with rigorous scientific investigation. While the pharmacological activity of a molecule like N-(4-Aminobenzyl)biguanide—a derivative of the potent biguanide class of compounds—is paramount, its ultimate success is inextricably linked to its physical and chemical properties.[1][2] The study of thermodynamics provides the fundamental language to describe these properties, offering a quantitative understanding of the energy changes that govern a drug's stability, solubility, and its interaction with biological targets.[3]

N-(4-Aminobenzyl)biguanide, as a member of the biguanide family, shares a structural heritage with widely used drugs known for their effects on metabolic pathways.[4][5][6] However, specific data on its thermodynamic profile is not extensively documented in public literature. This guide, therefore, is structured not as a review of existing data, but as an authoritative methodological framework. It serves as a comprehensive "how-to" for any researcher tasked with characterizing this, or any similar new chemical entity (NCE). We will proceed from foundational physicochemical assessments to advanced calorimetric techniques, explaining the causality behind each experimental choice and providing field-proven protocols to ensure the generation of reliable and actionable data.

Part 1: Foundational Physicochemical Characterization

Before delving into complex thermodynamic analyses, a baseline understanding of the molecule's intrinsic properties is essential. These parameters dictate the compound's behavior in solution and are critical for designing subsequent experiments.[7]

Key Physicochemical Properties of N-(4-Aminobenzyl)biguanide

| Property | Computed Value | Significance in Drug Development |

| Molecular Weight | 164.21 g/mol [8] | Influences diffusion rates and membrane transport. |

| XLogP3-AA | -0.3[8] | Predicts lipophilicity; a negative value suggests higher water solubility.[9] |

| Hydrogen Bond Donors | 3[8] | Affects solubility and potential for specific interactions with biological targets. |

| Hydrogen Bond Acceptors | 2[8] | Influences solubility and binding characteristics. |

| pKa (Predicted) | Basic | As a biguanide, the molecule is strongly basic. The pKa value is critical for predicting its ionization state at physiological pH, which profoundly impacts solubility, absorption, and permeability.[10][11][12] |

Experimental Protocols: Foundational Assays

1. pKa Determination via Potentiometric Titration

-

Causality: The biguanide moiety is strongly basic. Knowing the precise pKa is mandatory to predict its charge state in the stomach (low pH) versus the intestine (higher pH), which governs its absorption profile.[11][12]

-

Protocol:

-

Prepare a 1-5 mM solution of N-(4-Aminobenzyl)biguanide in deionized water or a suitable co-solvent system.

-

Calibrate a pH meter with at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).

-

Slowly titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), recording the pH after each addition.

-

Plot the pH versus the volume of titrant added.

-

The pKa is determined from the inflection point of the titration curve, often calculated using the first or second derivative.

-

2. LogD Determination via Shake-Flask Method

-

Causality: While LogP describes the partition of the neutral species, LogD provides the pH-dependent lipophilicity, which is more physiologically relevant for an ionizable drug.[7][10]

-

Protocol:

-

Prepare a series of buffered aqueous solutions across a physiologically relevant pH range (e.g., pH 2.0, 5.0, 7.4, 9.0).

-

Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

-

Add a small aliquot of the stock solution to a mixture of n-octanol and each aqueous buffer.

-

Shake the mixtures vigorously for several hours to ensure equilibrium is reached.

-

Centrifuge the samples to achieve complete phase separation.

-

Carefully sample both the n-octanol and aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate LogD at each pH as: LogD = log10([Compound]octanol / [Compound]aqueous).

-

Part 2: Solid-State Thermodynamics & Thermal Analysis

The physical form of an active pharmaceutical ingredient (API) has a profound impact on its stability, dissolution rate, and bioavailability.[1][2][13] Thermal analysis techniques are indispensable for characterizing the solid state.

Differential Scanning Calorimetry (DSC)

-

Expertise & Causality: DSC measures the heat flow into or out of a sample as a function of temperature.[14] It is the primary tool for identifying the melting point (Tₘ), enthalpy of fusion (ΔHբᵤₛ), and detecting different crystalline forms (polymorphs). A sharp, high-enthalpy melting event typically indicates a stable, crystalline material, which is often desired for consistent manufacturing and stability.[15]

-

Self-Validating Protocol:

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards like indium and tin.[16]

-

Sample Preparation: Accurately weigh 2-5 mg of N-(4-Aminobenzyl)biguanide into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as the reference.

-

Experimental Program:

-

Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 30°C).

-

Ramp the temperature at a constant rate (e.g., 10°C/min) to a temperature well above the melting point.[16]

-

Maintain a constant nitrogen purge to ensure an inert atmosphere.

-

-

Data Analysis: The resulting thermogram will show an endothermic peak representing melting. The onset temperature is taken as the melting point (Tₘ), and the integrated area of the peak corresponds to the enthalpy of fusion (ΔHբᵤₛ).

-

Thermogravimetric Analysis (TGA)

-

Expertise & Causality: TGA measures changes in sample mass as a function of temperature. This technique is crucial for assessing thermal stability and identifying the presence of bound water (hydrates) or solvents (solvates). A significant mass loss before the decomposition temperature can indicate the presence of volatiles, which can impact the drug's stability and effective concentration.

-

Self-Validating Protocol:

-

Instrument Preparation: Ensure the TGA balance is tared and calibrated.

-

Sample Preparation: Place 5-10 mg of N-(4-Aminobenzyl)biguanide into a tared TGA pan.

-

Experimental Program:

-

Heat the sample from ambient temperature to a high temperature (e.g., 400°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

-

Data Analysis: The TGA curve plots percent weight loss versus temperature. Steps in the curve indicate mass loss events, which can be correlated with the loss of specific molecules (like water) or general decomposition.

-

Part 5: The Role of Computational Prediction

While experimental determination is the gold standard, computational methods play an increasingly vital role in modern drug discovery. [17]Techniques based on molecular dynamics and quantum mechanics can be used to predict thermodynamic properties before a compound is even synthesized. [18][19]These in silico models can estimate solubility, pKa, and binding free energies, helping to prioritize candidates for synthesis and experimental testing, thereby saving significant time and resources. [17][20][21]However, it is crucial to recognize that these are predictive models, and experimental validation as outlined in this guide remains an essential step in the drug development process. [17]

Conclusion

The thermodynamic characterization of a new chemical entity like N-(4-Aminobenzyl)biguanide is a cornerstone of its preclinical development. The integrated application of techniques—from foundational pKa and LogD measurements to advanced solid-state analysis by DSC/TGA and binding analysis by ITC—provides a holistic understanding of the molecule's behavior. This knowledge is not merely academic; it directly informs critical decisions in formulation, manufacturing, stability testing, and lead optimization. By following the rigorous, self-validating protocols detailed in this guide, researchers can build a robust thermodynamic profile that is essential for transforming a promising molecule into a viable therapeutic agent.

References

-

Jana, S. K., & Dinda, S. (2021). Thermodynamic properties of active pharmaceutical ingredients that are of interest in COVID-19. RSC Advances, 11(38), 23543–23555. Available from: [Link]

-

Doyle, M. L., & Vereyken, I. J. (2011). Thermodynamic Studies for Drug Design and Screening. Expert Opinion on Drug Discovery, 6(3), 271–284. Available from: [Link]

-

Solitek Pharma. (2025). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?. Solitek Pharma. Available from: [Link]

-

Konno, H., et al. (2021). Development of antitumor biguanides targeting energy metabolism and stress responses in the tumor microenvironment. Scientific Reports, 11(1), 4967. Available from: [Link]

-

Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 11(4), 11481-11494. Available from: [Link]

-

Velazquez-Campoy, A., & Freire, E. (n.d.). ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. University of Zaragoza. Available from: [Link]

-

Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. Available from: [Link]

-

Gauto, D., et al. (2025). Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. International Journal of Molecular Sciences, 26(12), 6345. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(4-Aminobenzyl)guanidine. PubChem. Available from: [Link]

-

TA Instruments. (n.d.). The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients. TA Instruments. Available from: [Link]

-

Johnson, C. M. (2013). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Archives of Biochemistry and Biophysics, 531(1-2), 100–109. Available from: [Link]

-

Gauto, D., et al. (2025). Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. MDPI. Available from: [Link]

-

Request PDF. (2025). A thermodynamic exploration into pharmaceutical drug solubility. ResearchGate. Available from: [Link]

-

GE Healthcare. (2012). Isothermal titration calorimetry: Principles and experimental design. CureFFI.org. Available from: [Link]

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Available from: [Link]

-

Guerra-López, J., et al. (2021). Biguanide–transition metals complexes as potential drug for hyperglycemia treatment. RSC Advances, 11(54), 34221-34232. Available from: [Link]

-

Auriga Research. (n.d.). Solid State Characterization. Auriga Research. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Biguanide. PubChem. Available from: [Link]

-

Tumpa, A., et al. (2017). The use of the DSC method in quantification of active pharmaceutical ingredients in commercially available one component tablets. Acta Poloniae Pharmaceutica – Drug Research, 74(4), 1049–1055. Available from: [Link]

-

Wikipedia. (n.d.). Van 't Hoff equation. Wikipedia. Available from: [Link]

-

Verevkin, S. P., et al. (2014). Thermochemistry of Drugs. Experimental and First-Principles Study of Fenamates. Journal of Chemical & Engineering Data, 59(4), 1338–1344. Available from: [Link]

-

Pireddu, R., & Saponaro, A. (2016). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol, 6(10), e1819. Available from: [Link]

-

Pion. (2023). What is pKa and how is it used in drug development?. Pion. Available from: [Link]

-

Bailey, C. J. (2000). Biguanides. xPharm: The Comprehensive Pharmacology Reference. Available from: [Link]

-

Alzate-Arbeláez, A. F., et al. (2022). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Polymers, 14(18), 3717. Available from: [Link]

-

Protheragen. (n.d.). LogP/LogD/Pka Analysis. Protheragen. Available from: [Link]

-

Intertek. (n.d.). Pharmaceutical Solid State Materials Characterisation. Intertek. Available from: [Link]

-

Wikipedia. (n.d.). Polyaminopropyl biguanide. Wikipedia. Available from: [Link]

-

Wang, Y., et al. (2021). Novel Computational Approach by Combining Machine Learning with Molecular Thermodynamics for Predicting Drug Solubility in Solvents. Industrial & Engineering Chemistry Research, 60(25), 9204–9214. Available from: [Link]

-

Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. Available from: [Link]

-

Al-Zoubi, N., et al. (2024). Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures. Scientific Reports, 14(1), 22067. Available from: [Link]

-

NETZSCH-Gerätebau GmbH. (2022). How DSC Assists in Characterizing Active Pharmaceutical Ingredients. NETZSCH. Available from: [Link]

-

Tanimoto, R., et al. (2014). Optimization of biguanide derivatives as selective antitumor agents blocking adaptive stress responses in the tumor microenvironment. Bioorganic & Medicinal Chemistry, 22(11), 2951–2961. Available from: [Link]

-

Al-Zoubi, N., et al. (2024). Measuring and Modeling the Solubility of Naproxen in Isopropanol and Propylene Glycol Mixtures at Various Temperatures. Journal of Solution Chemistry, 53, 1145–1160. Available from: [Link]

-

TA Instruments. (2015). Measuring Thermodynamic Parameters in the Drug Development Process. YouTube. Available from: [Link]

-

Bergström, C. A. S., & Avdeef, A. (2019). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Drug Discovery Today, 24(8), 1586–1594. Available from: [Link]

-

Mashat, B. H. (2017). POLYHEXAMETHYLENE BIGUANIDE HYDROCHLORIDE: FEATURES AND APPLICATIONS. European-American Journals. Available from: [Link]

-

Florence, A. T., & Attwood, D. (2016). Solubility. Basicmedical Key. Available from: [Link]

-

Lee, H., et al. (2025). Characterization of Solid-State Complexities in Pharmaceutical Materials via Stimulated Raman Scattering Microscopy. Analytical Chemistry, 97(17), 6825–6833. Available from: [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. Available from: [Link]

-

Ataman Kimya. (n.d.). POLYAMINOPROPYL BIGUANIDE. Ataman Kimya. Available from: [Link]

-

The Huck Institutes of the Life Sciences. (n.d.). Isothermal Titration Calorimetry. Penn State. Available from: [Link]

-

Request PDF. (2022). Computational prediction of drug solubility in supercritical carbon dioxide: Thermodynamic and artificial intelligence modeling. ResearchGate. Available from: [Link]

-

Malvern Panalytical. (2024). Solid State Characterization of Pharmaceutical Drug Substances. YouTube. Available from: [Link]

Sources

- 1. aurigaresearch.com [aurigaresearch.com]

- 2. Pharmaceutical Solid State Materials Characterisation [intertek.com]

- 3. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of antitumor biguanides targeting energy metabolism and stress responses in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biguanide | C2H7N5 | CID 5939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. research.aston.ac.uk [research.aston.ac.uk]

- 7. LogP/LogD/Pka Analysis - Protheragen [protheragen.ai]

- 8. 1-(4-Aminobenzyl)guanidine | C8H12N4 | CID 10942791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. acdlabs.com [acdlabs.com]

- 10. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 11. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is pKa and how is it used in drug development? [pion-inc.com]

- 13. solitekpharma.com [solitekpharma.com]

- 14. mdpi.com [mdpi.com]

- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 16. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 17. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

The Biguanide Scaffold: A Functional Cationic Linker in Drug Design

The following technical guide details the design, synthesis, and application of biguanide-based chemical linkers in drug discovery.

Executive Summary

In modern medicinal chemistry, linkers are rarely passive structural spacers. They determine solubility, permeability, and off-target liability. Biguanide-based linkers —characterized by the imidodicarbonimidic diamide core (

This guide provides a rigorous analysis of biguanide linker chemistry, moving from synthetic architectures to their application in bis-biguanide antiseptics and emerging Biguanide-PROTAC conjugates.

Physicochemical Architecture

The utility of a biguanide linker lies in its electronic versatility. It is not merely a connector but a pharmacophoric scaffold .

Protonation & Tautomerism

At physiological pH (7.4), biguanides exist predominantly as monoprotonated cations. This positive charge is delocalized across the five-nitrogen system, creating a "charge-diffuse" cation that can penetrate hydrophobic membranes (unlike point-charge ammoniums) while maintaining water solubility.

-

Tautomer A (Neutral): Less stable, rarely dominant in aqueous media.

-

Tautomer B (Monocation): The bioactive species.[1][2] Stabilized by internal hydrogen bonding and resonance.

-

Metal Chelation: The deprotonated form acts as a bidentate ligand, forming stable square-planar complexes with Cu(II) and Ni(II), which can be exploited for supramolecular assembly.

Comparative Properties Table

| Property | Alkyl/PEG Linker | Biguanide Linker | Impact on Drug Design |

| Charge (pH 7.4) | Neutral | Cationic (+1) | Enhances mitochondrial accumulation (potential potential-driven uptake). |

| H-Bond Donors | Low (0-2) | High (5) | Increases water solubility; critical for residue-specific binding (e.g., Asp/Glu). |

| Rigidity | High flexibility (entropic penalty) | Semi-rigid (Planar resonance) | Reduces entropic cost of binding; creates defined vector geometry. |

| Metal Binding | None | High affinity (Cu, Ni, Zn) | Enables metal-mediated pharmacology or purification strategies. |

Synthetic Methodologies

There are two primary "disconnection approaches" for constructing biguanide linkers: the Cyanoguanidine Route (for asymmetric linkers) and the Dicyanamide Route (for symmetric bis-biguanides).

Diagram: Synthetic Pathways

Figure 1: Primary Synthetic Disconnections for Biguanide Linkers. Path A is standard for mono-biguanides; Path C is industrial standard for bis-biguanide linkers.

Protocol: Synthesis of an Asymmetric Biguanide Linker (Cyanoguanidine Method)

Use Case: Linking a hydrophobic drug scaffold (R1) to a solubilizing tail (R2).

Reagents:

-

R1-Amine (1.0 eq)

-

Sodium Dicyanamide (1.0 eq) or 1-Cyanoguanidine

-

Solvent: n-Butanol or 2-Methoxyethanol (high boiling point required)

-

Catalyst: Conc. HCl (1.0 eq)

Step-by-Step Workflow:

-

Pre-activation: Dissolve R1-Amine in n-Butanol. Add equimolar HCl to generate the amine hydrochloride salt in situ. (Crucial: The reaction requires the protonated amine to activate the nitrile).[3]

-

Addition: Add 1-Cyanoguanidine (1.0 eq).[3]

-

Reflux: Heat the mixture to reflux (117°C) for 6–12 hours. Monitor by TLC (Biguanides are highly polar; use MeOH/DCM 1:4).

-

Workup: Cool to room temperature. The biguanide hydrochloride often precipitates out.

-

Purification: Filter the solid. Recrystallize from water/ethanol or isopropanol.

-

Validation: Check NMR for the disappearance of the nitrile peak (~2100-2200 cm⁻¹ in IR) and appearance of broad guanidine NH signals.

-

Self-Validating Check:

-

If the reaction turns dark/tarry, the temperature was too high or oxidation occurred.

-

If no precipitate forms, the biguanide may be in the free base form. Add excess HCl/Ether to force salt precipitation.

Advanced Applications: From Antiseptics to PROTACs

Bis-Biguanide Linkers (The Chlorhexidine Model)

In this architecture, an alkyl chain (usually C6) serves as the "inner" linker, while the two biguanide groups serve as "outer" linkers connecting to chlorophenyl heads.

-

Mechanism: The cationic biguanides bind to the negatively charged bacterial cell wall (phospholipids/LPS), disrupting membrane integrity.

-

Design Rule: The linker length (C6 vs C2) critically affects membrane spanning. C6 (hexamethylene) provides the optimal hydrophobic/hydrophilic balance for membrane insertion.

Biguanide-PROTACs

Recent research has utilized the biguanide moiety as a dual-function linker in Proteolysis Targeting Chimeras (PROTACs).[4]

-

Role 1 (Warhead): The biguanide activates AMPK (Adenosine Monophosphate-activated Protein Kinase).

-

Role 2 (Linker): It connects the E3 ligase ligand (e.g., Cereblon or VHL binder) to the target protein.[5]

-

Advantage: The high polarity of the biguanide offsets the lipophilicity of traditional PROTAC linkers, improving solubility and bioavailability.

Diagram: Biguanide-PROTAC Mechanism

Figure 2: Dual Mechanism of Biguanide-PROTACs. The linker acts as both a connector for degradation and a mitochondrial warhead.

References

-

Synthetic Accesses to Biguanide Compounds. Source: Beilstein Journal of Organic Chemistry (2021).[6] Context: Comprehensive review of synthetic pathways (A, B, C) and reaction conditions. URL:[Link]

-

Effects of Biguanide-PROTACs in Pancreatic Cancer Cells. Source: Molecules (2024).[7] Context: Case study on using biguanides as linkers in PROTACs, correlating permeability with linker structure. URL:[Link]

-

Biguanide–Transition Metals Complexes as Potential Drug. Source: RSC Advances (2020).[8] Context: Details the coordination chemistry (Cu, Ni, Zn) relevant for supramolecular linker design. URL:[Link]

-

Development of Antitumor Biguanides Targeting Energy Metabolism. Source: Scientific Reports (2021). Context: Discusses the structural requirements (linker length) for mitochondrial targeting. URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 4. researchgate.net [researchgate.net]

- 5. Effects of Biguanide-PROTACs in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of Biguanide-PROTACs in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biguanide–transition metals complexes as potential drug for hyperglycemia treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the pKa Values and Ionization of N-(4-Aminobenzyl)biguanide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of pKa in Pharmaceutical Sciences

The ionization constant, or pKa, of a drug molecule is a cornerstone of its physicochemical profile, profoundly influencing its journey through the body.[1][2] This parameter dictates the degree of ionization at a given pH, which in turn governs critical pharmaceutical attributes such as solubility, permeability across biological membranes, and the nature of drug-receptor interactions.[2][3] A thorough understanding of a compound's pKa values is therefore not merely an academic exercise but a fundamental prerequisite for rational drug design, formulation development, and predicting in vivo performance.[1] For ionizable drugs, the non-ionized form is generally more lipophilic and can more readily cross cell membranes, while the ionized form is typically more water-soluble.[3] This guide provides a comprehensive technical overview of the pKa values and ionization behavior of N-(4-Aminobenzyl)biguanide, a molecule of interest due to its structural components known for their biological activities.

Molecular Structure and Predicted Ionization Sites of N-(4-Aminobenzyl)biguanide

N-(4-Aminobenzyl)biguanide incorporates two key functional moieties: a highly basic biguanide group and an aromatic aminobenzyl group. The biguanide portion is a strong base due to the extensive delocalization of positive charge in its protonated form.[4] Theoretical studies and experimental data on related biguanide structures, such as metformin, indicate that the initial protonation occurs on one of the imino (=NH) nitrogens.[4][5] The aminobenzyl group possesses an aromatic amine which is also basic, though significantly less so than the biguanide moiety.

Based on the electronic properties of these groups, N-(4-Aminobenzyl)biguanide is predicted to have three distinct pKa values corresponding to the following equilibria:

-

pKa1 (most basic): The first protonation of the biguanide group.

-

pKa2: The protonation of the amino group on the benzyl ring.

-

pKa3 (least basic): The second protonation of the biguanide group.

The delocalized nature of the positive charge across the biguanide structure after the first protonation significantly reduces the basicity of the remaining nitrogen atoms, leading to a much lower pKa for the second protonation.

Predicted and Experimental pKa Values

A summary of the anticipated pKa values is presented below:

| Ionization Site | Predicted pKa | Description |

| Biguanide (1st Protonation) | ~11.0 - 11.5 | Corresponds to the equilibrium between the neutral form and the monocation. |

| Aminobenzyl Amine | ~4.5 - 5.0 | Corresponds to the equilibrium between the monocation and the dication. |

| Biguanide (2nd Protonation) | ~2.5 - 3.0 | Corresponds to the equilibrium between the dication and the trication. |

It is crucial to note that these are estimated values and experimental determination is necessary for definitive characterization.

Ionization Equilibria of N-(4-Aminobenzyl)biguanide

The protonation and deprotonation of N-(4-Aminobenzyl)biguanide can be visualized as a series of equilibria, each governed by a specific pKa value.

Caption: Ionization equilibria of N-(4-Aminobenzyl)biguanide.

Experimental Determination of pKa Values

Several robust analytical techniques are available for the experimental determination of pKa values. The choice of method often depends on the compound's properties, such as solubility and the presence of a chromophore.[4]

Potentiometric Titration

Potentiometric titration is a widely used and cost-effective method for pKa determination.[6][8] It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.[8]

Step-by-Step Protocol for Potentiometric Titration:

-

Sample Preparation: Accurately weigh a sample of N-(4-Aminobenzyl)biguanide dihydrochloride and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 1 mM).[9]

-

Titration Setup: Place the sample solution in a thermostatted vessel with a magnetic stirrer. Calibrate a pH electrode at three points (e.g., pH 4, 7, and 10) and immerse it in the solution.[6]

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a calibrated burette.[9]

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, ensuring the reading has stabilized.[6]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the midpoints of the buffer regions in the resulting titration curve. The equivalence points can be identified from the inflection points of the curve, often more clearly seen in the first or second derivative plots.[10]

Causality Behind Experimental Choices:

-

Thermostatted Vessel: The pKa is temperature-dependent, so maintaining a constant temperature is crucial for accurate and reproducible results.[8]

-

Standardized Titrant: The accuracy of the pKa determination is directly dependent on the accuracy of the titrant concentration.

-

Multiple Titrations: Performing the titration in triplicate or more ensures the reliability and precision of the determined pKa values.[6]

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a sensitive method for pKa determination, particularly suitable for compounds that possess a chromophore close to the ionization site.[1] The method relies on the principle that the protonated and deprotonated forms of a molecule will have different UV-Vis absorption spectra.[1]

Step-by-Step Protocol for UV-Vis Spectrophotometry:

-

Buffer Preparation: Prepare a series of buffers with a range of known pH values that encompass the expected pKa values of the analyte.

-

Sample Preparation: Prepare a stock solution of N-(4-Aminobenzyl)biguanide in a suitable solvent (e.g., methanol or water).

-

Spectral Acquisition: For each buffer solution, add a small, constant aliquot of the stock solution and record the UV-Vis spectrum over a relevant wavelength range.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the difference in absorbance between the ionized and non-ionized forms is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.[11]

Causality Behind Experimental Choices:

-

Choice of Wavelength: Selecting a wavelength with the largest difference in molar absorptivity between the two species maximizes the sensitivity of the measurement.[1]

-

Constant Analyte Concentration: Maintaining a constant total concentration of the analyte across all buffer solutions is essential for accurate results.

-

Buffer Range: The chosen pH range of the buffers should adequately bracket the pKa value to ensure a complete titration curve is obtained.

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Implications of pKa on Pharmaceutical Properties

The pKa values of N-(4-Aminobenzyl)biguanide have profound implications for its behavior in a physiological context and during formulation.

-

Solubility: The ionization state of the molecule is a primary determinant of its aqueous solubility. At pH values below the pKa of an amine, the protonated, charged form will dominate, leading to higher water solubility.

-

Permeability: The ability of a drug to permeate biological membranes, such as the intestinal epithelium, is largely dependent on its lipophilicity. The neutral, non-ionized form of N-(4-Aminobenzyl)biguanide will be more lipophilic and therefore more readily absorbed via passive diffusion.

-

Drug-Receptor Interactions: The charge state of a drug molecule can significantly influence its binding affinity and selectivity for its biological target. Ionic interactions are often a key component of the binding energy between a ligand and a receptor.

The relationship between pH, pKa, and the resulting pharmaceutical properties can be summarized as follows:

Caption: Influence of pKa on key pharmaceutical properties.

Conclusion

A comprehensive understanding of the pKa values of N-(4-Aminobenzyl)biguanide is indispensable for its development as a potential therapeutic agent. This guide has outlined the theoretical basis for its ionization behavior, provided predicted pKa values, and detailed robust experimental methodologies for their determination. By elucidating the relationship between pKa, ionization state, and critical pharmaceutical properties, researchers and drug development professionals can make more informed decisions to optimize the safety and efficacy of this and other ionizable drug candidates.

References

-

The chemistry of biguanides. (2019). Canadian Journal of Chemistry. [Link]

-

Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction. (2018). ACS Omega. [Link]

-

Synthetic accesses to biguanide compounds. (2021). Beilstein Journal of Organic Chemistry. [Link]

-

Development of Methods for the Determination of pKa Values. (2012). Analytical Chemistry Insights. [Link]

-

Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. (2020). ResearchGate. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

-

Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2023). International Journal of Innovative Research and Scientific Studies. [Link]

-

(PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. (2017). ResearchGate. [Link]

-

Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. (2024). JoVE. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]

-

Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (2019). SciSpace. [Link]

-

How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. (n.d.). Chemagination. [Link]

-

(PDF) Synthetic accesses to biguanide compounds. (2021). ResearchGate. [Link]

-

pKa of a dye: UV-VIS Spectroscopy. (n.d.). Columbia University. [Link]

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How to Predict the pKa of Any Compound in Any Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Safety, Toxicity, and Handling of N-(4-Aminobenzyl)biguanide

Executive Summary & Compound Profile

N-(4-Aminobenzyl)biguanide (CAS: 3031765-14-4) is a specialized biguanide derivative characterized by the fusion of a guanidine-like "head" with a para-aminobenzyl "tail." While often utilized as a synthetic intermediate or a probe in metabolic research, its structural duality presents a unique toxicological profile. It combines the mitochondrial inhibitory potential of the biguanide class with the metabolic reactivity of aromatic amines.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic risk assessment, grounding safety protocols in the compound's chemical behavior.

Chemical Identity

| Property | Detail |

| Chemical Name | N-(4-Aminobenzyl)biguanide dihydrochloride |

| CAS Number | 3031765-14-4 |

| Molecular Formula | C9H16Cl2N6 |

| Molecular Weight | 279.17 g/mol |

| Solubility | Water (High), DMSO (Moderate) |

| Storage | 2–8°C (Hygroscopic; store under inert gas recommended) |

Hazard Identification (GHS Classification)

Based on current regulatory data and structural analogs, N-(4-Aminobenzyl)biguanide is classified under the Globally Harmonized System (GHS) as an Irritant . However, its status as an R&D compound requires treating it as a potential systemic toxicant until fully characterized.

GHS Label Elements

-

Signal Word: WARNING

-

Pictogram: GHS07 (Exclamation Mark)

Hazard Statements

| Code | Hazard Statement | Mechanistic Basis |

| H315 | Causes skin irritation. | Basic guanidine groups disrupt the dermal acid mantle. |

| H319 | Causes serious eye irritation. | High pH potential in aqueous solution; mucous membrane irritant. |

| H335 | May cause respiratory irritation.[1] | Dust inhalation targets bronchial epithelium. |

Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Mechanistic Toxicology: The "Dual-Warhead" Risk

To understand the toxicity of N-(4-Aminobenzyl)biguanide, one must deconstruct it into its two functional pharmacophores: the Biguanide moiety and the Aminobenzyl moiety .

The Biguanide Moiety: Mitochondrial Complex I Inhibition

Like its analogs Metformin and Phenformin, the biguanide tail carries a positive charge at physiological pH. This charge drives accumulation within the mitochondrial matrix (up to 1000-fold concentration relative to cytosol) driven by the membrane potential (

-

Mechanism: Inhibition of NADH:ubiquinone oxidoreductase (Complex I).

-

Toxicological Consequence: Disruption of the Electron Transport Chain (ETC) leads to a drop in ATP production and a compensatory increase in glycolysis. In overdose or accumulation scenarios, this can precipitate Lactic Acidosis , a rare but fatal metabolic state.

The Aminobenzyl Moiety: Folate Mimicry & Sensitization

The p-aminobenzyl structure mimics p-aminobenzoic acid (PABA), a core component of folate.

-

DHFR Interaction: Structural evidence suggests biguanides with aminobenzyl tails can competitively inhibit Dihydrofolate Reductase (DHFR) or form ternary complexes in the folate binding pocket [1]. This may disrupt DNA synthesis in rapidly dividing cells (bone marrow, gut epithelium).

-

Aromatic Amine Risk: The primary amine on the benzene ring is a structural alert for sensitization. Metabolic N-acetylation (via NAT1/NAT2 enzymes) is the detoxification route, but oxidative metabolism could yield reactive hydroxylamines.

Visualizing the Toxicity Pathways

Caption: Figure 1. Dual toxicity pathways: Mitochondrial Complex I inhibition and potential Folate Cycle interference.

Handling & Experimental Protocols

Engineering Controls

-

Containment: Handle exclusively in a certified Chemical Fume Hood.

-

Weighing: Use an analytical balance inside the hood or a static-free powder enclosure to prevent dust generation (H335).

-

Solvent Choice: Dissolve in water or DMSO. Avoid volatile organic solvents that may facilitate skin permeation.

Protocol: Validating Cytotoxicity (MTT Assay)

To determine the specific toxicity of this compound in your cell line (e.g., HEK293 or HepG2), use this self-validating protocol.

Materials:

-

MTT Reagent (5 mg/mL in PBS)

-

96-well culture plate

-

Positive Control: Rotenone (Complex I inhibitor) or Metformin (mM range).

Step-by-Step Methodology:

-

Seeding: Seed cells at 10,000 cells/well in 100 µL media. Incubate 24h for attachment.

-

Treatment:

-

Prepare serial dilutions of N-(4-Aminobenzyl)biguanide (0.1 µM to 1000 µM).

-

Include Vehicle Control (Media + solvent) and Positive Control (10 µM Rotenone).

-

Treat cells for 24h and 48h.

-

-

MTT Addition: Add 10 µL MTT reagent per well. Incubate at 37°C for 3-4 hours. Validation: Look for purple formazan crystals in control wells.

-

Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

-

Readout: Measure absorbance at 570 nm (reference 630 nm).

-

Analysis: Calculate IC50. If IC50 < 10 µM, the compound exhibits high acute toxicity. If IC50 > 1 mM, it mimics the low-toxicity profile of Metformin.

Protocol: DHFR Inhibition Screen (Folate Mimicry Test)

Given the aminobenzyl structure, testing for antifolate activity is recommended if using this compound in proliferation assays.

Methodology:

-

Use a standard DHFR Assay Kit (spectrophotometric).

-

Monitor the oxidation of NADPH to NADP+ at 340 nm.

-

Compare the reaction rate of N-(4-Aminobenzyl)biguanide against Methotrexate (known inhibitor).

-

Logic: If the compound reduces NADPH oxidation rate significantly compared to control, it confirms DHFR binding [1].

Emergency Response & First Aid

| Scenario | Immediate Action | Medical Rationale |

| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. | Prevents alveolar irritation and systemic absorption via lungs. |

| Skin Contact | Wash with soap and water for 15 min. Remove contaminated clothing.[2] | The alkaline nature of biguanides requires thorough irrigation to prevent chemical burns. |

| Eye Contact | Rinse with water for 15 min, lifting eyelids. Consult ophthalmologist. | Cornea is highly susceptible to pH changes; immediate dilution is critical. |

| Ingestion | Do NOT induce vomiting. Rinse mouth. Drink 1-2 glasses of water. | Vomiting risks aspiration pneumonia. Dilution minimizes gastric irritation. |

References

-

A structural basis for biguanide activity. Source: PubMed Central / NIH Context: Discusses biguanide interactions with DHFR and folate mimicry. URL:[Link]

-

Safety Assessment of Polyaminopropyl Biguanide. Source: Cosmetic Ingredient Review (CIR) Context: Provides comparative toxicity data for biguanide derivatives regarding sensitization and inhalation risks. URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for Coupling N-(4-Aminobenzyl)biguanide to Peptide Substrates

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Aminobenzyl)biguanide is a molecule of significant interest in pharmaceutical research, combining the structural features of a biguanide, known for its therapeutic properties, with a reactive aminobenzyl group.[1][2] This primary amine serves as a chemical handle for covalent attachment to various biomolecules, including peptides. The resulting peptide-biguanide conjugates are explored for a range of applications, from targeted drug delivery to the development of novel therapeutics. This guide provides a detailed overview of the primary methods for coupling N-(4-Aminobenzyl)biguanide to peptide substrates, offering in-depth protocols and expert insights to facilitate successful bioconjugation.[3][4]

Understanding the Chemistry of Conjugation

The fundamental principle behind coupling N-(4-Aminobenzyl)biguanide to a peptide is the formation of a stable covalent bond between the primary amine of the biguanide derivative and a suitable functional group on the peptide. The most common targets on a peptide for such conjugation are the carboxylic acid groups present at the C-terminus and on the side chains of aspartic acid (Asp) and glutamic acid (Glu) residues.[5][6]

Several chemical strategies can be employed for this amide bond formation, with the choice of method depending on factors such as the peptide sequence, desired site of conjugation, and required reaction conditions.

Method 1: Carbodiimide-Mediated Amide Bond Formation (EDC/NHS Chemistry)

The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is the most widely used method for conjugating amines to carboxyl groups.[7][8][9] This approach is favored for its efficiency and the relative stability of the resulting amide bond.[10]

Mechanism of Action

The reaction proceeds in two main steps. First, EDC activates the carboxyl groups on the peptide to form a highly reactive O-acylisourea intermediate.[9][10] This intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxyl group.[9] To improve efficiency and stability, NHS or Sulfo-NHS is added to react with the O-acylisourea intermediate, creating a more stable amine-reactive NHS ester.[7][10] This semi-stable intermediate then readily reacts with the primary amine of N-(4-Aminobenzyl)biguanide to form a stable amide bond, releasing NHS.[11]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - Bisht - Current Protein & Peptide Science [snv63.ru]

- 5. bachem.com [bachem.com]

- 6. Developing New Peptides and Peptide–Drug Conjugates for Targeting the FGFR2 Receptor-Expressing Tumor Cells and 3D Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 8. Bioconjugation - Wikipedia [en.wikipedia.org]

- 9. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. info.gbiosciences.com [info.gbiosciences.com]

- 11. youtube.com [youtube.com]

Application of N-(4-Aminobenzyl)biguanide in Enzyme Kinetics Studies: A Technical Guide

Introduction: The Critical Role of Dihydrofolate Reductase and Its Inhibition

Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that plays a pivotal role in cellular metabolism.[1][2] It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor in the synthesis of purines, thymidylate, and certain amino acids.[1] Consequently, DHFR is indispensable for cell proliferation and growth, making it a well-established and attractive target for therapeutic intervention in various diseases, including cancer and infectious diseases.[2][3] The inhibition of DHFR disrupts the folate metabolic pathway, leading to a depletion of THF, which in turn halts DNA synthesis and ultimately results in cell death.[3]

Biguanides, a class of compounds known for their therapeutic applications, have been identified as inhibitors of DHFR.[4][5] This application note focuses on N-(4-Aminobenzyl)biguanide (NABG), a representative biguanide derivative, and provides a comprehensive guide for its characterization as a DHFR inhibitor using enzyme kinetics studies. The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals seeking to evaluate the inhibitory potential and mechanism of action of NABG and similar compounds.

Mechanism of Action: Biguanides as Competitive Inhibitors of DHFR

Studies on biguanides such as metformin and phenformin have revealed that they inhibit DHFR activity through a competitive mechanism.[4][5] Competitive inhibitors structurally resemble the substrate and bind to the active site of the enzyme, thereby preventing the substrate from binding. This mode of inhibition can be overcome by increasing the substrate concentration. For biguanides, it is postulated that they mimic the binding of the natural substrate, dihydrofolate, to the active site of DHFR. Understanding this mechanism is fundamental to interpreting the kinetic data obtained from in vitro assays.

Section 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of N-(4-Aminobenzyl)biguanide

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions. It is a key parameter for quantifying the potency of an inhibitor.

Principle

The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+. In the presence of an inhibitor like NABG, the rate of this reaction will decrease. By measuring the enzyme activity across a range of NABG concentrations, a dose-response curve can be generated to determine the IC50 value.

Experimental Protocol: IC50 Determination

-

Reagent Preparation:

-

Assay Buffer: 100 mM HEPES, pH 7.5.

-

Enzyme Solution: Prepare a stock solution of recombinant human DHFR in assay buffer. The final concentration in the assay will need to be optimized but is typically in the low nanomolar range.

-

Substrate Solution: Prepare a stock solution of dihydrofolate (DHF) in assay buffer. The final concentration should be approximately at the Km value for DHFR.

-

Cofactor Solution: Prepare a stock solution of NADPH in assay buffer. The final concentration should be saturating (typically around 100 µM).

-

Inhibitor Stock Solution: Prepare a high-concentration stock solution of N-(4-Aminobenzyl)biguanide in a suitable solvent (e.g., DMSO or water).

-

Serial Dilutions of Inhibitor: Perform serial dilutions of the NABG stock solution in assay buffer to create a range of concentrations to be tested.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of assay buffer to all wells.

-

Add 10 µL of each NABG dilution to the respective wells. For the control (uninhibited) wells, add 10 µL of assay buffer with the same concentration of solvent used for the inhibitor.

-

Add 20 µL of the DHFR enzyme solution to all wells.

-

Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding a 20 µL mixture of the DHF substrate and NADPH cofactor to all wells.

-

Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5-10 minutes) using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance per minute) for each NABG concentration.

-

Normalize the velocities to the uninhibited control (set to 100% activity).

-

Plot the percentage of enzyme activity against the logarithm of the NABG concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, Origin) to determine the IC50 value.

-

Hypothetical Data Presentation

| NABG Concentration (nM) | % Inhibition |

| 1 | 5.2 |

| 10 | 15.8 |

| 50 | 45.1 |

| 100 | 65.3 |

| 200 | 80.7 |

| 500 | 92.4 |

| 1000 | 98.1 |

Note: The data presented is for illustrative purposes only.

Section 2: Elucidating the Mechanism of Inhibition

To confirm the mechanism of action of NABG as a competitive inhibitor, kinetic studies are performed by measuring the enzyme activity at various concentrations of both the substrate (DHF) and the inhibitor.

Principle

The mode of enzyme inhibition can be determined by analyzing the effect of the inhibitor on the Michaelis-Menten kinetic parameters, Vmax (maximum reaction velocity) and Km (substrate concentration at half-maximal velocity). This is often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).

-

Competitive Inhibition: The inhibitor binds only to the free enzyme. This increases the apparent Km, but Vmax remains unchanged. On a Lineweaver-Burk plot, this is seen as lines with different slopes intersecting on the y-axis.

-

Non-competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. This decreases Vmax, but Km remains unchanged. On a Lineweaver-Burk plot, this is seen as lines with different slopes intersecting on the x-axis.

-

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vmax and Km. On a Lineweaver-Burk plot, this is seen as parallel lines.

Experimental Protocol: Mechanism of Inhibition Study

-

Reagent Preparation:

-

Prepare reagents as described in the IC50 determination protocol.

-

Prepare a range of DHF substrate concentrations (e.g., from 0.5 to 10 times the known Km value).

-

Prepare several fixed concentrations of NABG (e.g., 0, 0.5 x IC50, 1 x IC50, and 2 x IC50).

-

-

Assay Procedure:

-

For each fixed concentration of NABG (including zero), perform a series of reactions with varying concentrations of the DHF substrate.

-

Follow the same assay procedure as for the IC50 determination, initiating the reaction with the addition of the DHF/NADPH mixture.

-

-

Data Analysis:

-

Calculate the initial reaction velocities for each combination of substrate and inhibitor concentration.

-

Generate Michaelis-Menten plots (velocity vs. [DHF]) for each inhibitor concentration.

-

Create a Lineweaver-Burk plot (1/velocity vs. 1/[DHF]) for each inhibitor concentration.

-

Analyze the plot to determine the mode of inhibition based on the pattern of the lines.

-

From the Lineweaver-Burk plot, the apparent Km and Vmax values in the presence of the inhibitor can be determined. The inhibition constant (Ki) can then be calculated using the appropriate equations for the determined mode of inhibition. For competitive inhibition, the relationship is: Apparent Km = Km * (1 + [I]/Ki).

-

Hypothetical Kinetic Data

| [DHF] (µM) | Velocity (No Inhibitor) | Velocity (+ NABG [X µM]) | Velocity (+ NABG [2X µM]) |

| 1 | 0.05 | 0.03 | 0.02 |

| 2 | 0.08 | 0.05 | 0.04 |

| 5 | 0.14 | 0.10 | 0.08 |

| 10 | 0.20 | 0.15 | 0.12 |

| 20 | 0.25 | 0.20 | 0.17 |

Note: The data presented is for illustrative purposes only.

Visualization of Experimental Workflow and Results

Figure 1. Experimental workflow for determining the mode of inhibition.

Figure 2. DHFR catalytic cycle and competitive inhibition by NABG.

Conclusion

The protocols outlined in this application note provide a robust framework for the kinetic characterization of N-(4-Aminobenzyl)biguanide as a dihydrofolate reductase inhibitor. By determining the IC50 value and elucidating the mechanism of inhibition, researchers can gain valuable insights into the potency and mode of action of this compound. These studies are a critical step in the evaluation of NABG for its potential as a therapeutic agent and contribute to a deeper understanding of the structure-activity relationships of biguanide-based DHFR inhibitors.

References

-

A structural basis for biguanide activity - PMC - PubMed Central - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

-

DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - MDPI. (2019, March 22). MDPI. Retrieved February 5, 2026, from [Link]

-

Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening - PMC - PubMed Central. (2022, October 1). National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

-

A Structural Basis for Biguanide Activity | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

BindingDB PrimarySearch_ki. (n.d.). BindingDB. Retrieved February 5, 2026, from [Link]

-

The effect of side-chain, para-aminobenzoyl region, and B-ring modifications on dihydrofolate reductase binding, influx via the reduced folate carrier, and cytotoxicity of the potent nonpolyglutamatable antifolate N(alpha)-(4-amino-4-deoxypteroyl)-N(delta)-hemiphthaloyl-L - PubMed. (n.d.). PubMed. Retrieved February 5, 2026, from [Link]

-

Dihydrofolate reductase as a therapeutic target - PubMed - NIH. (n.d.). PubMed. Retrieved February 5, 2026, from [Link]

-

Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening - ResearchGate. (2022, October 10). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis - PubMed. (n.d.). PubMed. Retrieved February 5, 2026, from [Link]

-

A Structural Basis for Biguanide Activity | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Recent Cutting-Edge Designing Strategies for Mtb-DHFR Inhibitors as Antitubercular Agents. (n.d.). Wiley Online Library. Retrieved February 5, 2026, from [Link]

-

Recent Design and Structure-Activity Relationship Studies on the Modifications of DHFR Inhibitors as Anticancer Agents - PubMed. (n.d.). PubMed. Retrieved February 5, 2026, from [Link]

-

Design, Synthesis, and X-ray Crystal Structures of 2,4-Diaminofuro[2,3-d]pyrimidines as Multireceptor Tyrosine Kinase and Dihydrofolate Reductase Inhibitors - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

-

Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

Sources

- 1. Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dihydrofolate reductase as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A structural basis for biguanide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Validation & Comparative

A Tale of Two Moieties: A Kinetic Comparison of Biguanide and Amide-Based Substrates in Enzyme Assays

To the accomplished researcher, the choice of substrate is paramount, dictating the sensitivity, specificity, and ultimate success of an enzymatic assay. In the landscape of drug discovery and biochemical research, amide and biguanide motifs are frequently encountered. While both are nitrogen-containing functional groups, their interactions with enzymes are fundamentally distinct, leading to vastly different kinetic profiles and applications. This guide provides an in-depth kinetic comparison, not of two substrates competing for the same active site, but of two classes of molecules with divergent roles: the readily cleavable amide-based substrate and the inhibitory biguanide moiety.

At a Glance: Amides as Substrates, Biguanides as Modulators

The core difference lies in their chemical stability and mechanism of interaction with enzymes. The amide bond, while stable, is susceptible to enzymatic hydrolysis by proteases, making it an ideal scissile bond for designing enzyme substrates. Conversely, the biguanide group is significantly more stable and not typically a substrate for enzymatic cleavage. Instead, its ability to chelate metals and interact with protein surfaces often positions it as an enzyme inhibitor or modulator.

This guide will first explore the kinetics of amide-based substrates, using well-characterized proteases as examples. It will then delve into the kinetics of biguanides, focusing on their inhibitory effects. Finally, we will provide detailed experimental protocols to allow for the practical application of this knowledge.

The Amide Bond: A Target for Enzymatic Cleavage

Amide bonds form the backbone of peptides and proteins, and thus, a vast array of proteases has evolved to cleave them. In biochemical assays, synthetic peptides incorporating a specific amino acid sequence recognized by a protease are linked to a chromogenic or fluorogenic leaving group via an amide bond. The rate of cleavage of this bond is a direct measure of enzyme activity.

Key Kinetic Parameters for Amide-Based Substrates

The efficiency of an enzyme's action on a substrate is typically described by two key parameters:

-

Michaelis Constant (Km): This represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate.

-

Catalytic Constant (kcat): Also known as the turnover number, this represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.

-

Catalytic Efficiency (kcat/Km): This second-order rate constant is a measure of how efficiently an enzyme converts a substrate to a product. It is often considered the most important parameter for comparing the specificity of an enzyme for different substrates.

Case Study 1: Caspase-3 and the Ac-DEVD-pNA Substrate

Caspase-3 is a key executioner protease in the apoptotic pathway. A commonly used substrate for measuring its activity is Acetyl-Asp-Glu-Val-Asp-p-nitroanilide (Ac-DEVD-pNA). The caspase-3 recognizes the DEVD sequence and cleaves the amide bond between the aspartate and the p-nitroanilide (pNA). The release of the yellow chromophore pNA can be monitored spectrophotometrically at 405 nm.[1][2][3]

Case Study 2: Trypsin and the BAPNA Substrate

Trypsin is a serine protease that cleaves peptides at the carboxyl side of lysine or arginine residues. A common chromogenic substrate for trypsin is Nα-Benzoyl-DL-Arginine-p-nitroanilide (BAPNA). Trypsin cleaves the amide bond between arginine and pNA, releasing the chromophore.[4][5]

| Enzyme | Amide-Based Substrate | Km (mM) | kcat (min-1) | kcat/Km (μM-1·min-1) |

| Caspase-3 | Ac-DEVD-pNA | ~0.017 | - | ~17.12[6] |

| Trypsin | BAPNA | 0.05 - 1.20[4][7] | - | - |

Note: kcat values are often dependent on specific assay conditions and enzyme purity, and are not always reported in the same units. The kcat/Km provides a more standardized measure of catalytic efficiency.

The Biguanide Moiety: A Modulator of Enzyme Activity

Biguanides, such as the widely used anti-diabetic drug metformin, are characterized by two linked guanidine groups. This structure is not readily hydrolyzed by common proteases. Instead, biguanides exert their biological effects primarily through the inhibition of enzyme complexes, most notably the mitochondrial respiratory chain complex I.[8][9][10]

Key Kinetic Parameters for Biguanide-Based Inhibitors

When a compound acts as an inhibitor, its potency is typically quantified by the Inhibition Constant (Ki) or the Half-maximal Inhibitory Concentration (IC50) .

-

IC50: The concentration of an inhibitor that reduces the activity of an enzyme by 50%. It is an operational parameter that can be influenced by experimental conditions, including substrate concentration.

-

Ki: The dissociation constant for the binding of the inhibitor to the enzyme. It represents the affinity of the inhibitor for the enzyme and is a more fundamental measure of inhibitor potency.

Case Study: Metformin and Phenformin as Inhibitors of Mitochondrial Complex I

Metformin and the more potent biguanide, phenformin, are well-documented inhibitors of mitochondrial complex I (NADH:ubiquinone oxidoreductase). This inhibition is a cornerstone of their therapeutic effect in type 2 diabetes and a focus of cancer research.[8][11]

| Enzyme/Complex | Biguanide-Based Inhibitor | IC50 |

| Mitochondrial Complex I | Metformin | ~20 mM[9] |

| Mitochondrial Complex I | Phenformin | ~2.76 mM (in SH-SY5Y cells)[11] |

Phenformin has also been proposed to inhibit cysteinyl cathepsins through a mechanism involving the recruitment of endogenous Zn2+.[12] This highlights the diverse ways in which the biguanide structure can interact with and modulate enzyme function, distinct from the role of a substrate.

Visualizing the Divergent Roles